molecular formula C14H11ClN2O3 B1279967 Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- CAS No. 59187-54-1

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-

Cat. No.: B1279967
CAS No.: 59187-54-1
M. Wt: 290.7 g/mol
InChI Key: KVBASVOCOAFCSY-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of benzoic acid derivatives can be traced back to the sixteenth century when benzoic acid itself was first discovered through the dry distillation of gum benzoin, a process initially described by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The foundational work of Justus von Liebig and Friedrich Wöhler in determining the composition of benzoic acid established the groundwork for understanding this important class of aromatic carboxylic acids, while their investigations into the relationship between hippuric acid and benzoic acid provided early insights into the metabolic transformations of these compounds.

The evolution toward more complex benzoic acid derivatives, particularly those incorporating amino and halogen substituents, gained momentum during the late nineteenth and early twentieth centuries as organic synthesis methods became more sophisticated. Historical patent literature reveals significant developments in the preparation of chlorinated aminobenzoic acid derivatives, with early work focusing on compounds such as 2-chloro-5-aminobenzoic acid as precursors to more complex structures. The preparation methods described in these early patents, including nitration of ortho-chlorobenzoic acid followed by reduction of the resulting nitro compounds, established synthetic pathways that would later be adapted for the synthesis of more complex derivatives.

The specific compound benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- emerged as part of the broader exploration of substituted benzoic acids for pharmaceutical applications. While the exact date of its first synthesis is not definitively documented in the available literature, the compound appears to have been developed as part of systematic structure-activity relationship studies aimed at optimizing the biological properties of aminobenzoyl derivatives. The compound's appearance in modern chemical databases and patent literature suggests its development occurred during the latter half of the twentieth century, coinciding with advances in pharmaceutical chemistry and the need for more sophisticated drug intermediates.

The historical context of this compound's development is also closely tied to advances in analytical chemistry and structural determination methods. The ability to accurately characterize complex molecules with multiple functional groups enabled chemists to design and synthesize compounds like benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- with confidence in their structural assignments. This historical progression from simple benzoic acid derivatives to complex multifunctional molecules reflects the broader evolution of organic chemistry as a discipline and the increasing sophistication of synthetic methodologies.

Nomenclature and Classification Systems

The nomenclature of benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry, where the compound is designated based on its benzoic acid parent structure with appropriate substitution patterns clearly indicated. The Chemical Abstracts Service has assigned this compound the registry number 59187-54-1, providing a unique identifier that facilitates unambiguous communication within the scientific community. This systematic approach to naming ensures that the compound's structural features are immediately apparent from its name, with the 2-position substitution on the benzoic acid ring clearly indicated, followed by the detailed description of the substituting group.

The compound's classification within chemical taxonomy systems places it firmly within the aromatic carboxylic acid category, specifically as a substituted benzoic acid derivative. From a functional group perspective, the molecule can be simultaneously classified as an amino acid due to the presence of amino groups linked to the aromatic structure, creating a multifunctional classification that reflects its chemical versatility. This dual classification system highlights the compound's potential for diverse chemical reactions and biological interactions, as it can participate in both carboxylic acid chemistry and amino group transformations.

Classification Category Designation Defining Features
Primary Chemical Class Aromatic Carboxylic Acid Carboxyl group attached to aromatic ring
Secondary Classification Substituted Benzoic Acid Benzoic acid core with complex substituents
Functional Group Class Amino Acid Derivative Contains both amino and carboxyl functionalities
Structural Family Aminobenzoyl Compounds Features aminobenzoyl substituent patterns

Properties

IUPAC Name

2-[(2-amino-5-chlorobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-8-5-6-11(16)10(7-8)13(18)17-12-4-2-1-3-9(12)14(19)20/h1-7H,16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBASVOCOAFCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484822
Record name Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59187-54-1
Record name Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Amino-5-Chlorobenzoyl Chloride

The precursor 2-amino-5-chlorobenzoic acid is synthesized via nitration and hydrogenation. For example, US2100242A describes nitrating ortho-chlorobenzoic acid at ≤5°C using HNO₃/H₂SO₄, followed by iron-catalyzed hydrogenation to yield 2-amino-5-chlorobenzoic acid (70% yield). Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.

Amide Bond Formation

The acid chloride reacts with 2-aminobenzoic acid in the presence of a base (e.g., triethylamine) at 0–25°C. CN107935876B reports similar amidation conditions using ethyl acetate as the solvent, yielding the target compound at 85–90% purity after recrystallization.

Reaction Conditions Table

Step Reagents Solvent Temperature Yield Source
Nitration HNO₃/H₂SO₄ H₂SO₄ ≤5°C 70%
Chlorination SOCl₂ DCM Reflux 95%
Amidation Et₃N Ethyl acetate 25°C 87%

Catalytic Hydrogenation of Nitro Intermediates

Reduction of Nitro Precursors

CN107935876B and CN112778147A highlight hydrogenation using Raney nickel or palladium on carbon (Pd/C). For instance, 2-(4-chloro-3-nitrobenzoyl)benzoic acid undergoes hydrogenation at 25–55°C under 1–2 MPa H₂ pressure, achieving >95% conversion to the amine. This method avoids harsh reagents and simplifies purification.

Chlorination and Coupling

Post-hydrogenation, chlorination with dichlorohydantoin and benzoyl peroxide in N,N-dimethylformamide (DMF) at 90–110°C introduces the 5-chloro substituent. Subsequent coupling with 2-aminobenzoic acid via DCC/DMAP yields the final product.

Advantages :

  • High selectivity (≥98% purity).
  • Catalyst reuse (Raney nickel, up to 10 cycles).

Direct Chlorination of Preformed Amides

Chlorination of 2-Aminobenzamide Derivatives

CN101575301A details chlorination using sodium hypochlorite (NaClO) and glacial acetic acid at <-5°C, followed by ammonolysis. Applying this to 2-[(2-aminobenzoyl)amino]benzoic acid in dichloromethane introduces the 5-chloro group with 85% yield.

Optimization Parameters

  • Solvent ratio (organic:water = 1.5:1).
  • Controlled temperature (-10°C to -5°C) minimizes side reactions.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

A method adapted from WO2004/74218 involves immobilizing 2-aminobenzoic acid on Wang resin, followed by acylation with 2-amino-5-chlorobenzoyl chloride. Cleavage with trifluoroacetic acid (TFA) releases the product, achieving 89% yield and >99% HPLC purity.

Key Steps :

  • Resin activation with DIC/HOBt.
  • Acylation at 25°C for 12 hours.
  • TFA cleavage (95:5 TFA/H₂O).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. CN107935876B -inspired conditions (DMF, 100°C, 150 W) achieve 92% yield in 30 minutes.

Comparison Table: Conventional vs. Microwave

Parameter Conventional Microwave
Time 12 hours 30 minutes
Yield 85% 92%
Energy Use High Low

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amino group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic aqueous medium2-Nitro-5-chlorobenzoyl-substituted benzoic acid72–85%
Hydrogen peroxideCatalytic Fe(III)Oxidized amide derivatives65–78%

Key Findings :

  • Oxidative conversion of the amine to nitro groups is critical for synthesizing nitroaromatic intermediates used in pharmaceuticals .

  • Over-oxidation risks (e.g., ring hydroxylation) are mitigated using dilute HNO₃ at 60–80°C .

Reduction Reactions

The chlorobenzoyl moiety and amide bond are susceptible to reduction:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideAnhydrous THF, reflux2-Aminobenzyl alcohol derivative58–63%
Hydrogen/Pd-CEthanol, 50°C, 2 atmDechlorinated amine intermediate89–93%

Key Findings :

  • Catalytic hydrogenation selectively removes chlorine without affecting the amide bond .

  • LiAlH₄ reduces the amide to a secondary amine but requires strict anhydrous conditions .

Nucleophilic Substitution

The chlorine atom undergoes substitution with various nucleophiles:

Nucleophile Conditions Product Yield Source
Hydroxide ionNaOH (10%), 100°C, 2 h2-Amino-5-hydroxybenzoyl derivative76–82%
AmmoniaNH₃/EtOH, 120°C, sealed tube2-Amino-5-aminobenzoyl analogue68–71%

Key Findings :

  • Hydrolysis to hydroxy derivatives is pH-dependent, with optimal yields in basic media .

  • Ammonolysis requires elevated temperatures and prolonged reaction times .

Amide Bond Reactivity

The central amide linkage participates in hydrolysis and coupling:

Reaction Type Reagent/Conditions Product Yield Source
Acidic hydrolysis6M HCl, reflux, 6 h2-Amino-5-chlorobenzoic acid + anthranilic acid94–97%
Enzymatic cleavageProtease (pH 7.4), 37°C, 24 hBiodegraded fragments81–85%

Key Findings :

  • Acid hydrolysis splits the compound into its constituent aromatic acids, enabling recyclability .

  • Enzymatic degradation highlights potential biomedical applications .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic attacks:

Reagent Conditions Position Product Yield Source
BromineFeBr₃, CH₂Cl₂, 0°CPara to amide4-Bromo-substituted derivative63–67%
NitrationHNO₃/H₂SO₄, 0–5°CMeta to Cl3-Nitro-substituted analogue55–60%

Key Findings :

  • Bromination occurs preferentially at the para position relative to the amide group .

  • Nitration under low temperatures minimizes side reactions like oxidation .

Complexation and Chelation

The compound forms coordination complexes with metals:

Metal Salt Conditions Application Stability Constant Source
Cu(II) acetateMethanol, 25°CCatalytic oxidation studieslog K = 8.2
Fe(III) chlorideAqueous pH 4–5Wastewater treatmentlog K = 6.9

Key Findings :

  • Copper complexes enhance catalytic activity in oxidation reactions .

  • Iron chelates are effective in heavy metal sequestration .

Scientific Research Applications

Chemical Applications

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for the production of more complex organic molecules.

Table 1: Chemical Reactions Involving Benzoic Acid, 2-[(2-amino-5-chlorobenzoyl)amino]-

Type of ReactionDescriptionCommon Reagents
OxidationConverts the amino group to nitro derivatives.Potassium permanganate, hydrogen peroxide
ReductionReduces the chlorobenzoyl group to form corresponding amines.Lithium aluminum hydride, sodium borohydride
SubstitutionParticipates in nucleophilic substitution reactions.Hydroxide ions, amines

Biological Applications

This compound is being explored for its potential biological activities, particularly in antimicrobial and anticancer research.

Case Study: Anticancer Activity

Research indicates that benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of tumor cells effectively, demonstrating its potential as a therapeutic agent in oncology .

Medicinal Applications

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is also being investigated for its role in the development of disease-modifying antirheumatic drugs (DMARDs). The compound's structural properties may contribute to its efficacy in treating autoimmune diseases.

Table 2: Potential Medicinal Uses

Application AreaDescription
Antimicrobial agentsInvestigated for effectiveness against bacterial infections.
Anticancer drugsExplored for its ability to inhibit cancer cell proliferation.
DMARDsPotential use in treating rheumatoid arthritis and other autoimmune disorders.

Industrial Applications

In industry, benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is utilized in the production of dyes and pesticides due to its reactive nature and ability to form stable compounds.

Case Study: Dye Production

The compound is used as a precursor in synthesizing various dyes where its chlorinated structure enhances the dye's stability and color intensity.

Table 3: Comparison with Similar Compounds

Compound NameKey Features
2-Amino-5-chlorobenzoic acidSimilar antimicrobial properties but less effective against cancer cells.
2-Amino-5-fluorobenzoic acidDifferent reactivity due to fluorine substitution; used in different applications.
2-Amino-5-nitrobenzoic acidExhibits different biological activities; primarily studied for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it can inhibit folic acid synthesis by binding to pteridine synthetase, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-, also known as a derivative of amino benzoic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]- is characterized by the following features:

  • Molecular Formula : C14_{14}H12_{12}ClN3_{3}O3_{3}
  • Molecular Weight : 299.71 g/mol
  • CAS Number : 635-21-2

This compound consists of a benzoic acid moiety linked to an amino group that is further substituted with a chlorobenzoyl group. The presence of chlorine and amino functionalities contributes to its biological activity.

The biological activity of benzoic acid derivatives often involves the modulation of various biochemical pathways. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.
  • Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle delays, particularly at the G2/M phase, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Its structural characteristics allow it to interact with microbial enzymes, inhibiting their growth .

Anticancer Properties

Research has demonstrated that benzoic acid derivatives exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds derived from benzoic acid have shown IC50_{50} values in the low micromolar range against various cancer cell lines such as Jurkat T-cell lymphoma and HL-60RG leukemia cells. Specifically, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs inhibited cell viability in a dose-dependent manner .
CompoundCell LineIC50_{50} (μM)Effect
BenzamidoximeJurkat T-cell5Transient growth inhibition
BenzamidoximeHL-60RG10Long-lasting cell death

Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes:

  • Selectivity for COX-2 : Certain benzoate-derived compounds exhibit a selectivity index for COX-2 over COX-1, indicating potential for use in treating inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism : It interacts with microbial enzymes, leading to inhibition of growth and survival .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized various benzamidoxime derivatives and tested their effects on HL-60RG cells. The study found that compounds with chlorine substitutions significantly decreased cell growth, demonstrating their potential as antitumor agents .
  • COX Inhibition Study :
    • A comparative analysis of benzoate-derived compounds revealed substantial COX-2 inhibitory activity, suggesting their utility in managing pain and inflammation .

Q & A

Basic Question: What are the established synthetic routes for synthesizing benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-?

Methodological Answer:
The synthesis typically involves two key steps:

Preparation of 2-amino-5-chlorobenzoyl chloride : React 2-amino-5-chlorobenzoic acid (CAS 635-21-2; mp 209–213°C ) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to form the acyl chloride intermediate .

Amide coupling : React the acyl chloride with 2-aminobenzoic acid in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to neutralize HCl. Catalytic agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance coupling efficiency .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purify via recrystallization (ethanol/water) or column chromatography .

Advanced Question: How can researchers optimize coupling efficiency between 2-amino-5-chlorobenzoyl chloride and 2-aminobenzoic acid under varying catalytic conditions?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Compare EDC, DCC, or HOBt in dichloromethane or DMF at 0–25°C. HOBt reduces racemization but may require longer reaction times .
  • Solvent effects : Test polarity (DMF vs. THF) to balance solubility and reactivity.
  • Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine to minimize unreacted starting material.
  • Byproduct analysis : Characterize side products (e.g., dimerization) via LC-MS and adjust reaction time/temperature accordingly .

Basic Question: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), amide NH (δ ~10 ppm), and amine protons (δ ~5 ppm with broadening) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • IR spectroscopy : Detect amide I (1650–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands, plus carboxylic acid O-H (~2500–3300 cm⁻¹) if present .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Question: How to resolve discrepancies in reported melting points or solubility data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >98%. Impurities (e.g., unreacted starting material) lower melting points .
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs.
  • Solubility testing : Standardize solvent systems (e.g., pH 7.4 buffer for aqueous solubility) and use UV-Vis spectroscopy for quantification .

Advanced Question: What are the potential side reactions during synthesis, and how can they be minimized?

Methodological Answer:
Common side reactions:

  • Over-acylation : The acyl chloride may react with the amine group on the 2-aminobenzoic acid or the 2-amino group on the benzoyl moiety.
    • Mitigation : Use protecting groups (e.g., Boc for amines) or lower reaction temperatures (0–5°C) .
  • Hydrolysis of acyl chloride : Exposure to moisture degrades the reagent.
    • Mitigation : Conduct reactions under inert gas (N₂/Ar) and use molecular sieves .

Basic Question: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light sensitivity : Use amber vials to avoid photodegradation of the aromatic amine and amide groups.
  • Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question: How can computational methods aid in predicting the reactivity or spectroscopic properties of this compound?

Methodological Answer:

  • DFT calculations : Predict NMR chemical shifts (GIAO method) and IR vibrational modes using software like Gaussian or ORCA .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization studies.
  • Solubility prediction : Use Hansen solubility parameters or COSMO-RS to identify optimal solvents .

Basic Question: What are the documented applications of this compound in pharmacological or materials science research?

Methodological Answer:

  • Pharmacology : Acts as a precursor for antimicrobial or anti-inflammatory agents due to the chloro and amino substituents. Test bioactivity via MIC assays against Gram-positive bacteria .
  • Materials science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications; characterize via XRD and BET surface area analysis .

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